![molecular formula C26H21BF2N4O2 B13715687 2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BDP 650/665 alkyne is a bright borondipyrromethene dye designed to fit the Cy5 channel of various instruments. This compound is characterized by its red-emitting properties and a terminal ethynyl group, which allows for easy conjugation with various azides using a copper-catalyzed click chemistry reaction .
準備方法
Synthetic Routes and Reaction Conditions
BDP 650/665 alkyne is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The terminal ethynyl group is introduced to facilitate conjugation with azides. The synthesis typically involves:
Formation of the borondipyrromethene core: This step involves the reaction of pyrrole with a boron-containing reagent under controlled conditions.
Introduction of the ethynyl group: The ethynyl group is introduced through a reaction with an appropriate alkyne reagent, often under copper-catalyzed conditions
Industrial Production Methods
Industrial production of BDP 650/665 alkyne follows similar synthetic routes but on a larger scale. The process involves:
化学反応の分析
Types of Reactions
BDP 650/665 alkyne undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal ethynyl group reacts with azides in a copper-catalyzed click chemistry reaction to form stable triazole rings
Substitution Reactions: The compound can undergo substitution reactions where the ethynyl group is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the conjugation of the ethynyl group with azides
Major Products Formed
科学的研究の応用
BDP 650/665 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions
Biology: Employed in imaging techniques to label and track biological molecules and structures
Medicine: Utilized in diagnostic imaging and therapeutic applications
Industry: Applied in the development of fluorescent dyes and probes for industrial processes
作用機序
BDP 650/665 alkyne exerts its effects through its fluorescent properties. The terminal ethynyl group allows for conjugation with azides, forming stable triazole rings that can be used to label and track molecules. The compound’s fluorescence is due to the borondipyrromethene core, which absorbs light at a specific wavelength and emits light at a longer wavelength .
類似化合物との比較
BDP 650/665 alkyne is unique due to its specific absorption and emission spectra, which are designed to fit the Cy5 channel. Similar compounds include:
BDP 650/665 azide: A similar borondipyrromethene dye with an azide group instead of an ethynyl group
BDP 650/665 DBCO: A derivative designed for copper-free click chemistry
BDP 650/665 maleimide: A thiol-reactive derivative for labeling thiol-containing molecules
BDP 650/665 alkyne stands out due to its high molar extinction coefficient, good emission quantum yield, and compatibility with the Cy5 channel .
特性
分子式 |
C26H21BF2N4O2 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC名 |
2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C26H21BF2N4O2/c1-2-15-31-26(34)18-35-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-25(24-4-3-16-30-24)33(22)27(28,29)32(20)21/h1,3-14,16-17,30H,15,18H2,(H,31,34)/b8-5+ |
InChIキー |
DXXDUORJURCNIW-VMPITWQZSA-N |
異性体SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F |
正規SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
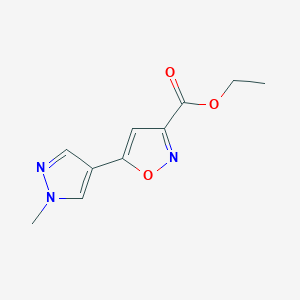
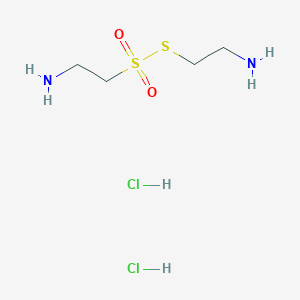

![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)
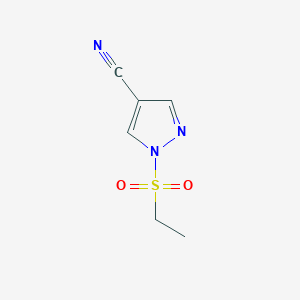
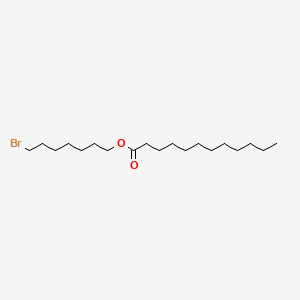
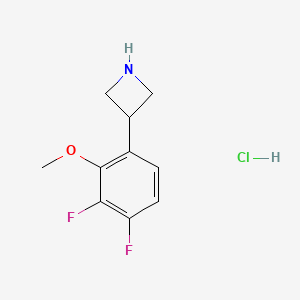
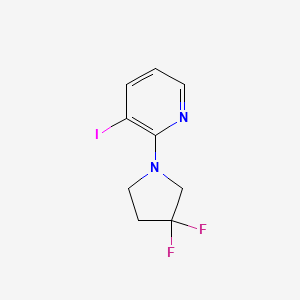
![3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B13715657.png)
![(R)-N-[1-[Ethyl(propyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B13715666.png)
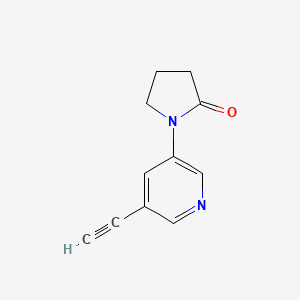
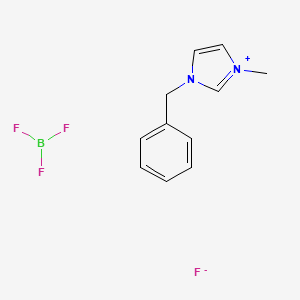
![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
